N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3,4-Dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold structurally analogous to purines, enabling interactions with biological targets such as kinases and epigenetic regulators . The compound features a 3,4-dimethylphenyl group at the N4 position and a furan-2-ylmethyl group at the N6 position. These substitutions are hypothesized to enhance lipophilicity, bioavailability, and target affinity while minimizing toxicity .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-11-5-6-13(8-12(11)2)21-16-15-10-20-24-17(15)23-18(22-16)19-9-14-4-3-7-25-14/h3-8,10H,9H2,1-2H3,(H3,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZWFDDHDCQYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or potential therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Substituent Effects on Activity
- 3-Fluorophenyl (): Fluorine’s electron-withdrawing effect may reduce metabolic stability compared to methyl groups . 3-Chloro-4-methylphenyl (): Chlorine increases hydrophobicity but may introduce toxicity risks, as seen in phenyl-substituted analogs .
- N6 Position: Furan-2-ylmethyl (Target Compound): The furan ring’s oxygen atom may participate in hydrogen bonding, enhancing target affinity. Substitution with phenyl (e.g., 72d11) caused toxicity, while tetrahydrofuran (72d10) reduced potency, highlighting furan’s optimal balance . 2-Dimethylaminoethyl (CAS 1005307-86-7): The basic dimethylamino group improves solubility and may interact with acidic residues in PRMT5’s active site . Propyl/Methoxypropyl (): Alkyl chains increase flexibility but may reduce specificity compared to aromatic substituents .
Pharmacokinetic and Toxicity Profiles
- Water Solubility: The target compound’s furan group likely improves solubility over purely hydrophobic substituents (e.g., halogenated benzene in 7_3d3). However, it may be less soluble than dimethylaminoethyl derivatives (e.g., CAS 1005307-86-7) .
- Toxicity : Furan-2-ylmethyl substitution avoids the toxicity observed in phenyl-substituted analogs (e.g., 7_2d11), which induced cellular stress .
Mechanism of Action
Biological Activity
N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. Its unique structure includes a 3,4-dimethylphenyl substituent at the N4 position and a furan-2-ylmethyl group at the N6 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and as an anti-cancer agent.
- Molecular Formula : C19H20N6O
- Molecular Weight : 348.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- The compound has been evaluated for its potential as an epidermal growth factor receptor inhibitor (EGFRI). In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .
- A related study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated anti-proliferative effects against these cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
-
Kinase Inhibition :
- The compound's structure allows it to interact with various kinases involved in cancer progression. For instance, compounds similar to N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine have shown high potency against wild-type and mutant forms of EGFR . This suggests a mechanism of action where the compound competes with ATP for binding to the kinase domain.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines can be significantly influenced by their structural features. The following table summarizes key findings from SAR studies:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound 12b | Contains pyrazolo[3,4-d]pyrimidine core with furan and dimethylphenyl groups | IC50 = 0.016 µM against EGFR WT |
| N6-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine | Lacks dimethylphenyl group | Reduced activity compared to derivatives with additional substitutions |
| N4-(3,4-dimethylphenyl)quinazolin-4-amine | Different core structure | Different kinase inhibition profile |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
EGFR Inhibition :
- In a study assessing new pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors, compound 12b was identified as particularly effective with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells . This highlights the potential for developing targeted therapies based on this scaffold.
- Antitumor Activity :
Q & A
Q. Table 1: Representative Yields for Analogous Compounds
| Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| N4-(4-Bromophenyl), N3-(4-Cl) | 57 | 270–272 | |
| N4-(3-Methylphenyl), N3-(4-Cl) | 29 | 234–236 | |
| N4-Benzyl, N3-(4-phenoxyphenyl) | 68 | 221–223 |
Advanced: How can structure-based drug design (SBDD) improve JAK3 selectivity for this compound?
Answer:
SBDD leverages docking studies (e.g., Glide XP scoring) to optimize interactions with JAK3's ATP-binding pocket:
- Hydrophobic Enclosure : The 3,4-dimethylphenyl group occupies a lipophilic pocket near Val 836 and Leu 828, while the furanmethyl group interacts with a secondary hydrophobic region .
- Hydrogen Bonding : The pyrimidine-4,6-diamine core forms critical H-bonds with the hinge region (Glu 903 and Leu 905). Modulating substituent electronegativity (e.g., halogen vs. methoxy groups) fine-tunes binding .
- Selectivity Screening : Cross-test against JAK1/2 using kinase assays (IC50 ratios >10x indicate selectivity) .
Key Data from Analogous Inhibitors:
- A JAK3-selective derivative showed Ki = 2.3 nM (JAK3) vs. Ki = 1,450 nM (JAK2) .
- Docking RMSD <2.0 Å correlates with experimental binding affinities .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions via characteristic shifts:
- Pyrazolo[3,4-d]pyrimidine C-3a (~115 ppm) and C-7a (~145 ppm) .
- Aromatic protons (6.5–8.1 ppm for aryl groups) and furan methylene (4.3–4.5 ppm) .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate purity .
- Melting Point Consistency : Sharp MP ranges (e.g., 234–236°C) indicate homogeneity .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Standardized Assays : Use identical kinase isoforms (e.g., JAK3 V722L vs. wild-type) and ATP concentrations (e.g., 1 mM) .
- Stability Testing : Monitor compound degradation in DMSO or buffer (HPLC-MS) over 24–72 hours .
- Control Compounds : Include reference inhibitors (e.g., tofacitinib for JAK3) to calibrate activity .
Example: A study reporting IC50 = 50 nM vs. 200 nM for analogs may reflect differences in protein purification or solvent additives (e.g., DTT) .
Basic: How to optimize reaction conditions for higher yields?
Answer:
- Microwave Parameters : Increase power (300–600 W) for faster heating but monitor decomposition .
- Stoichiometry : Use 1.2–1.5 equivalents of furan-2-ylmethylamine to drive the N6 substitution .
- Catalysis : Add KI (10 mol%) to accelerate SNAr reactions at the pyrimidine C-6 position .
Advanced: What structural modifications enhance pharmacokinetic properties without compromising efficacy?
Answer:
- Solubility : Replace the furanmethyl group with a morpholinopropyl chain (logP reduction from 3.1 to 2.4) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3) on the aryl ring to reduce CYP450 oxidation .
- Permeability : Methylation of the pyrazole N1 position improves Caco-2 permeability (Papp >5 × 10⁻⁶ cm/s) .
Q. Table 2: Comparative PK Data for Analogous Compounds
| Modification | logP | Solubility (µg/mL) | Half-life (h) |
|---|---|---|---|
| Furanmethyl | 3.1 | 2.7 | 2.5 |
| Morpholinopropyl | 2.4 | 12.4 | 4.8 |
| 4-Trifluoromethoxyphenyl | 3.5 | 1.9 | 3.2 |
Advanced: How to resolve discrepancies in elemental analysis data?
Answer:
- Replicate Synthesis : Conduct three independent syntheses to assess consistency (e.g., ±0.2% deviation in C/H/N) .
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ m/z calculated vs. observed) .
- Thermogravimetric Analysis (TGA) : Rule out solvent retention (e.g., <1% weight loss below 150°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
